5-amino-1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolone ring fused with a thiazole ring, and it is substituted with amino, difluorophenyl, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step may involve the use of thioamides and halogenated compounds under specific conditions.
Substitution Reactions: Amino and difluorophenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the difluorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole and pyrrolone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: May exhibit activity against specific diseases or conditions.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2,4-dichlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-oxazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H13F2N3OS |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H13F2N3OS/c1-7-8(2)22-15(19-7)13-12(21)6-20(14(13)18)11-4-3-9(16)5-10(11)17/h3-5,18,21H,6H2,1-2H3 |
InChI Key |
PEZPRSAZNHUBBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=C(C=C(C=C3)F)F)O)C |
Origin of Product |
United States |
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